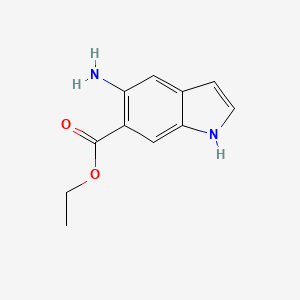

![molecular formula C24H46N4O10 B2355573 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate CAS No. 2227199-27-9](/img/structure/B2355573.png)

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate, also known as Boc-4-O-Me-D-Pip hemioxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1. Enantioselective Synthesis

One of the significant applications of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound serves as a crucial intermediate in the synthesis process, facilitating the production of these analogues, which have widespread applications in nucleic acid research and pharmaceuticals (Ober et al., 2004).

2. Photoredox-Catalyzed Amination

The compound is also utilized in photoredox-catalyzed amination processes. Specifically, it acts as an amidyl-radical precursor in the synthesis of 3-aminochromones. These processes are instrumental in constructing diverse amino pyrimidines, significantly broadening the scope of photocatalyzed synthesis techniques (Wang et al., 2022).

3. Crystal Structure Studies

The tert-butyl carbamate derivatives, including this compound, have been the subject of crystal structure studies. These studies provide insights into the molecular configurations and interactions, enhancing our understanding of their chemical properties and potential applications in various fields (Baillargeon et al., 2017).

4. Synthesis of Natural Product Intermediates

This compound is also involved in the synthesis of intermediates for natural products like jaspine B. Jaspine B, isolated from various sponges, shows cytotoxic activity against several human carcinoma cell lines. The synthesis process of such intermediates is crucial for exploring potential therapeutic applications (Tang et al., 2014).

5. Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). This role highlights its significance in the pharmaceutical industry, particularly in the development of novel therapeutic agents (Zhao et al., 2017).

Safety and Hazards

- MSDS : Link to MSDS

Wirkmechanismus

Biochemical Pathways

Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGRHEKFNXWMHP-JBJOKHDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2355495.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)